molecular formula C9H7F2N3 B6358501 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine CAS No. 1511383-48-4

1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B6358501
CAS No.: 1511383-48-4
M. Wt: 195.17 g/mol
InChI Key: SFYCURSHUUJVST-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H7F2N3 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 195.06080356 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles and Dyes One significant area of application for derivatives of pyrazole, which is structurally related to 1-(2,6-Difluorophenyl)-1H-pyrazol-3-amine, is in the synthesis of heterocyclic compounds. The unique reactivity of these derivatives offers mild reaction conditions for generating a wide variety of heterocycles and dyes. This versatility is crucial for developing new materials and molecules with potential applications in pharmaceuticals and materials science (Gomaa & Ali, 2020).

Environmental Applications Amine-functionalized sorbents, which can be derived from amine compounds like this compound, have shown promise in environmental applications, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants, and amine-functionalized sorbents offer a potential solution for their effective removal from municipal water and wastewater (Ateia et al., 2019).

Anticancer Research The synthesis of pyrazoline derivatives has been extensively researched for developing new anticancer agents. Pyrazoline, a core structure in many biologically active compounds, shows significant promise due to its potential for dynamic applications in cancer treatment. Research has focused on synthesizing various derivatives to explore their biological effects and anticancer activity, highlighting the importance of pyrazoline and its derivatives in pharmaceutical chemistry (Ray et al., 2022).

Anti-inflammatory and Antibacterial Agents Trifluoromethylpyrazoles, closely related to the chemical structure , have gained attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly influences the activity profile of these compounds, underlining the importance of structural variation in medicinal chemistry (Kaur et al., 2015).

Catalysis and Organic Synthesis Hybrid catalysts, including those derived from pyrazole-based compounds, play a crucial role in synthesizing complex organic molecules. For example, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal chemistry, has been facilitated by the use of diverse catalysts. This research highlights the broad applicability of pyrazole derivatives in facilitating chemical transformations (Parmar et al., 2023).

Properties

IUPAC Name

1-(2,6-difluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-6-2-1-3-7(11)9(6)14-5-4-8(12)13-14/h1-5H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYCURSHUUJVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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